(S)-4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-3-carboxylic acid
CAS No.: 783349-78-0
Cat. No.: VC3383374
Molecular Formula: C12H21NO5
Molecular Weight: 259.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 783349-78-0 |
|---|---|
| Molecular Formula | C12H21NO5 |
| Molecular Weight | 259.3 g/mol |
| IUPAC Name | (3S)-6,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-7-12(4,5)17-6-8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m0/s1 |
| Standard InChI Key | AAEZKWUAXIQWAS-QMMMGPOBSA-N |
| Isomeric SMILES | CC1(CN([C@@H](CO1)C(=O)O)C(=O)OC(C)(C)C)C |
| SMILES | CC1(CN(C(CO1)C(=O)O)C(=O)OC(C)(C)C)C |
| Canonical SMILES | CC1(CN(C(CO1)C(=O)O)C(=O)OC(C)(C)C)C |
Introduction
(S)-4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-3-carboxylic acid is a chemical compound with the CAS number 783349-78-0. It is a derivative of morpholine, featuring a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amino groups. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and properties.
Safety and Handling
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Hazards: While specific hazard data for this compound is limited, similar compounds can cause skin and eye irritation and may pose respiratory risks. Handling should follow standard laboratory safety protocols.
Synthesis Methods
The synthesis of (S)-4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-3-carboxylic acid typically involves the protection of an amino group with a tert-butoxycarbonyl group, followed by the introduction of a carboxylic acid group. Detailed synthesis protocols are not widely published but would likely involve standard organic chemistry techniques such as esterification and protection reactions.
Applications
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Pharmaceutical Intermediates: This compound can serve as an intermediate in the synthesis of pharmaceuticals, particularly those involving morpholine derivatives.
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Organic Synthesis: The Boc protecting group makes it useful for protecting amino groups during synthesis, allowing for selective reactions at other sites.
Chemical Data
| Property | Value |
|---|---|
| CAS Number | 783349-78-0 |
| Molecular Formula | C12H21NO5 |
| Molecular Weight | 259.30 g/mol |
| Purity | Up to 97% |
Similar Compounds
Similar compounds include other morpholine derivatives with different protecting groups or functional groups. For example, (R)-4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-3-carboxylic acid and 4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid have similar structures but differ in stereochemistry or the position of the carboxylic acid group .
Availability and Suppliers
(S)-4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-3-carboxylic acid is available from several chemical suppliers, including AceBioLab and Sigma-Aldrich, often in small quantities such as 25 mg or 50 mg .
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